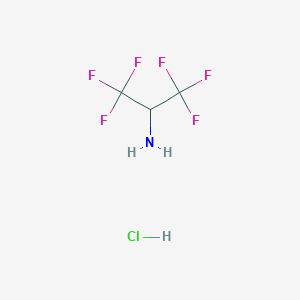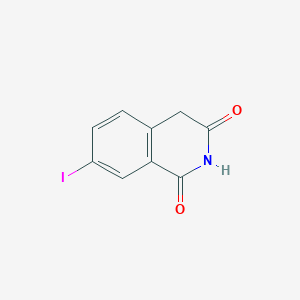
7-Iodoisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoisoquinoline-1,3(2H,4H)-dione, commonly referred to as Iodoisoquinoline (IQ), is an aromatic heterocyclic compound consisting of two nitrogen atoms, two oxygen atoms and one iodine atom. It is a versatile and important building block for organic synthesis and is used in many scientific research applications. IQ has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
HIV-1 Integrase Inhibitors : A series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, closely related to 7-Iodoisoquinoline-1,3(2H,4H)-dione, has been investigated for their inhibitory properties against human immunodeficiency virus type 1 integrase (HIV-1 IN). These compounds, including derivatives with electron-withdrawing functional groups, have shown strong inhibitory activities and antiviral potencies, comparable to clinically used drugs like raltegravir (Suchaud et al., 2014).
HIV-1 Reverse Transcriptase Ribonuclease H Inhibitors : Compounds based on 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been discovered as scaffolds for inhibiting the ribonuclease H function of HIV-1 reverse transcriptase. They show potential in inhibiting viral replication and possess selective inhibition properties (Billamboz et al., 2011).
Hepatitis B Virus Replication Blockers : Research has shown that 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives can block Hepatitis B virus replication by inhibiting the viral ribonuclease H activity. These compounds have shown therapeutic potential with a reasonable therapeutic index (Cai et al., 2014).
Cyclin-Dependent Kinase 4 Inhibitors : A class of isoquinoline-1,3-(2H,4H)-dione derivatives has been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression, highlighting their potential as antitumor agents (Tsou et al., 2009).
Synthesis and Antitumor Activity : Certain isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized and evaluated for their cytotoxic and antitumor activities in vitro and in vivo, indicating their potential application in cancer therapy (Kang et al., 2014).
Propriétés
IUPAC Name |
7-iodo-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINVXIYSCLJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
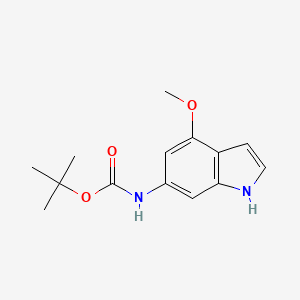
![3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-](/img/no-structure.png)
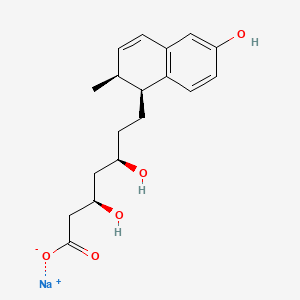
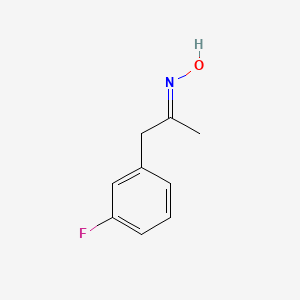
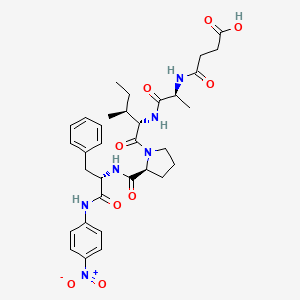
![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)
![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)
